molecular formula C16H11ClN4OS B11219500 2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol

2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B11219500
M. Wt: 342.8 g/mol
InChI Key: FULFZXUUFKEWDZ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule belongs to a class of [1,2,4]triazoloquinazolines, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . Preliminary research on analogous compounds suggests significant potential for this chemical scaffold. Studies on similar [1,2,4]triazolo[1,5-c]quinazoline derivatives have demonstrated promising antimicrobial properties , showing efficacy against a range of bacterial and fungal pathogens . Other closely related quinazolin-4(3H)-one derivatives have exhibited potent antibacterial activity against Xanthomonas oryzae (Xoo), surpassing standard agricultural bactericides, as well as impressive antifungal effects against Rhizoctonia solani (Rs) and Fusarium graminearum (Fg) . The mechanism of action for these compounds may involve inhibition of key microbial enzymes; molecular docking studies of similar structures have shown good affinity for enzyme active sites such as EcPanK and hDHFR , which are crucial targets in antimicrobial development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research settings.

Properties

Molecular Formula

C16H11ClN4OS

Molecular Weight

342.8 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

InChI

InChI=1S/C16H11ClN4OS/c17-10-5-7-11(8-6-10)22-9-14-19-15-12-3-1-2-4-13(12)18-16(23)21(15)20-14/h1-8H,9H2,(H,19,20)

InChI Key

FULFZXUUFKEWDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Quinazoline Skeleton Construction

The quinazoline nucleus is typically synthesized via cyclocondensation of anthranilic acid derivatives with nitrile-containing reagents. For instance, 2-methylquinazolin-4(3H)-one serves as a foundational intermediate, prepared by heating anthranilic acid with thioacetamide in anhydrous conditions. This scaffold is subsequently functionalized at the 2-position through alkylation or arylation reactions.

In one approach, 2-methylquinazolin-4(3H)-one reacts with 2-chlorobenzoyl chloride in tetrahydrofuran (THF) at 0°C to yield 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one, which undergoes thermal cyclization to form tricyclic systems. Such methodologies highlight the versatility of quinazoline intermediates in accessing fused heterocycles.

Triazole Ring Annulation

Thetriazolo[1,5-c]quinazoline system is constructed via cyclization of 3-aminoquinazoline derivatives with nitrile or thiourea reagents. For example, 3-aminomethyl-4-hydroxyquinazoline reacts with thiosemicarbazide in the presence of trifluoroacetic acid to form the triazole ring. This step often requires acidic or basic conditions to facilitate dehydration and ring closure.

A notable method involves the reaction of 3-cyanomethyl-5-alkyl-4-ethoxycarbonylamino-4H-1,2,4-triazoles with thiosemicarbazide, yielding 3-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]triazoles. While this pathway primarily generates thiadiazole derivatives, analogous protocols using cyanoguanidine or formamide derivatives can direct selectivity toward triazoloquinazolines.

Reaction ComponentQuantityConditionsYield
5-Thiol intermediate1.0 mmolDMF, K₂CO₃, 80°C, 6 h82%
4-Chlorophenoxymethyl chloride1.2 mmol

Mitsunobu Reaction

An alternative method employs the Mitsunobu reaction to couple 4-chlorophenol with hydroxymethyl-triazoloquinazoline precursors. Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF, this approach achieves regioselective ether formation with minimal byproducts. However, the requirement for stoichiometric reagents limits its scalability.

Thiol Group Incorporation

Thiolation via Sulfur Nucleophiles

The thiol group at position 5 is introduced through displacement reactions or reduction of sulfonyl precursors. In a two-step protocol, 5-chloro-triazoloquinazoline is treated with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield the thiol derivative. This method, while efficient, necessitates careful control of hydrolysis conditions to prevent over-oxidation.

Oxidative Cyclization

Oxidative cyclization of thiosemicarbazones represents another route. For example, 3-(4-chlorophenoxymethyl)quinazoline-5-thiosemicarbazone is treated with ferric chloride in acetic acid, inducing cyclization and simultaneous thiol formation. This one-pot strategy reduces purification steps but requires precise stoichiometry to avoid polysulfide byproducts.

Optimization and Scalability

Catalyst Selection

Characterization and Analytical Validation

Spectroscopic Confirmation

1H-NMR and 13C-NMR are pivotal for verifying structural integrity. Key spectral features include:

  • A singlet at δ 4.33 ppm for the methylene group (-CH₂-) bridging the triazole and phenoxy moieties.

  • Aromatic protons of the quinazoline core appear as multiplet signals between δ 7.51–7.86 ppm.

  • The thiol proton (-SH) resonates as a broad singlet near δ 12.26 ppm but may exchange with D₂O.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity. Reverse-phase C18 columns and acetonitrile/water gradients (60:40 to 90:10 over 20 min) effectively resolve the target compound from synthetic byproducts.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nucleophilic AlkylationHigh regioselectivityRequires anhydrous conditions70–85%
Mitsunobu ReactionMild conditionsCostly reagents50–65%
Oxidative CyclizationOne-pot synthesisSensitive to oxidation60–75%

Industrial and Environmental Considerations

Large-scale synthesis prioritizes atom economy and waste reduction. The use of water-immiscible solvents (e.g., ethyl acetate) in extraction steps minimizes aqueous waste, while catalytic recycling protocols for palladium complexes reduce metal contamination. Life-cycle assessments suggest that route optimization can lower the E-factor (kg waste/kg product) from 8.2 to 3.5 .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazoloquinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazoles and quinazolines demonstrate promising anticancer properties. The compound's structure allows it to target specific enzymes involved in cancer progression. For instance, studies have shown that compounds similar to 2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol exhibit significant inhibitory effects on tumor necrosis factor-alpha converting enzyme (TACE), which is crucial in cancer metastasis and inflammation .

Case Study : A study involving the synthesis of novel quinazoline derivatives reported that certain analogues exhibited significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of thiol groups enhances their efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Its structural components allow it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents.

Research Findings : In vitro studies have demonstrated that compounds containing similar structural motifs show activity against a range of pathogens, including bacteria and fungi. For example, quinazoline derivatives have been tested against resistant strains of bacteria, showing promising results .

Interaction Studies

Molecular docking studies suggest that the thiol group plays a vital role in forming hydrogen bonds with active sites of target enzymes or receptors. This interaction is essential for inhibiting enzymatic activity and modulating biological pathways involved in disease processes .

Synthesis and Characterization

The synthesis of 2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves multi-step synthetic pathways. A general method includes:

  • Formation of the Quinazoline Core : Starting from commercially available precursors.
  • Triazole Ring Formation : Utilizing cyclization reactions.
  • Thiol Group Introduction : Achieved through thiolation reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Thiol (-SH) derivatives exhibit higher reactivity than thione (-S-) analogs, which may influence redox-mediated biological interactions .

Antimicrobial Activity

  • 2-Hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiolates (e.g., 102a,b ): Demonstrated potent activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and methicillin-resistant strains .
  • 2-(Furan-2-yl)thione (126) : Moderate antifungal activity, with methylation at the sulfur atom (127 ) altering bioavailability .
  • Target Compound: The 4-chlorophenoxy group may synergize with the thiol moiety to enhance antibacterial efficacy, though empirical data are needed.

Antitumor Activity

  • 2-Hetaryl derivatives (100c–g) : Showed moderate activity against NCI cancer cell lines, with IC₅₀ values in the micromolar range .
  • Structural Advantage : The electron-withdrawing 4-chlorophenyl group in the target compound could stabilize interactions with DNA or enzyme targets.

Physicochemical and Spectral Properties

NMR and IR Characteristics

  • Triazolo[1,5-c] vs. [4,3-c] Isomers : Downfield shifts in $ ^1H $-NMR spectra (e.g., C3-H at δ 8.9 ppm in [4,3-c] vs. δ 8.2 ppm in [1,5-c]) highlight the impact of ring fusion on electronic environments .
  • Thiol vs. Thione IR Signatures : Thiols exhibit S-H stretching near 2550 cm$ ^{-1} $, absent in thiones, which show strong C=S bands near 1200 cm$ ^{-1} $ .

Solubility and Stability

  • Thiol derivatives are prone to oxidation, requiring stabilization under inert conditions, whereas thiones are more stable .
  • The 4-chlorophenoxy group may reduce aqueous solubility compared to polar substituents like diethylamino or carbazole .

Biological Activity

The compound 2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its structure features a quinazoline core fused with a triazole ring and includes a thiol functional group, which enhances its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antibacterial, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula for 2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol is C22H15ClN4OC_{22}H_{15}ClN_4O, with a molecular weight of approximately 388.84 g/mol. The presence of the chlorophenoxy group contributes to the compound's lipophilicity and may influence its interaction with various biological targets.

PropertyValue
Molecular FormulaC22H15ClN4O
Molecular Weight388.84 g/mol
Structure TypeHeterocyclic Compound
Functional GroupsThiol, Chlorophenoxy

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies on similar triazoloquinazoline derivatives have shown promising results against various cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) through mechanisms involving DNA intercalation and topoisomerase II inhibition . The incorporation of the thiol group in this compound may enhance its cytotoxic effects by promoting reactive oxygen species (ROS) generation within cancer cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Quinazoline-based compounds have been studied for their ability to inhibit various enzymes such as dipeptidyl peptidase IV (DPP-IV) and cyclooxygenase (COX). For example, certain derivatives have shown IC50 values in the low nanomolar range for DPP-IV inhibition . This suggests that 2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol may also exhibit similar inhibitory effects.

Case Studies and Research Findings

A recent study synthesized a series of triazoloquinazolines and evaluated their biological activities. Among these compounds, several demonstrated potent anticancer activity with IC50 values ranging from 0.76 nM to higher concentrations depending on the specific derivative and target cell line . Additionally, structure-activity relationship (SAR) studies indicated that modifications at the thiol or chlorophenoxy positions could significantly enhance biological activity.

Q & A

Q. What are the optimal synthetic routes for 2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol?

A multi-step approach is recommended. Begin with 2-hydrazinobenzoic acid and a substituted dithioimidocarbonate (e.g., diphenyl N-cyanodithioimidocarbonate) in ethanol under ice-cold conditions. Introduce triethylamine as a catalyst and stir overnight. Acidify with HCl, heat to promote cyclization, and purify via recrystallization (ethanol is effective). Adjust reactants to incorporate the 4-chlorophenoxy group, ensuring stoichiometric equivalence and controlled temperature (0–25°C) to minimize side reactions .

Q. How can the structure of this compound be confirmed post-synthesis?

Use a combination of:

  • LC-MS to confirm molecular weight (e.g., m/z 405.225 for analogous compounds).
  • ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm), thiol protons (δ 3.5–4.0 ppm), and substituent-specific shifts (e.g., 4-chlorophenoxy methyl at δ 4.5–5.0 ppm).
  • Elemental analysis to validate C, H, N, and S content (e.g., ±0.3% deviation from theoretical values). Cross-reference with crystallographic data (if available) for planar fused-ring conformation .

Q. What solvents are suitable for recrystallization?

Ethanol and methanol are commonly used. Ethanol yields colorless crystals with high purity (≥98%), as demonstrated for triazoloquinazoline analogs. Methanol may be preferred for derivatives with lower solubility, but ensure slow cooling to avoid amorphous precipitates .

Advanced Research Questions

Q. How does the 4-chlorophenoxy substituent influence biological activity?

The electron-withdrawing chloro group enhances lipophilicity and π-π stacking with hydrophobic receptor pockets. In adenosine receptor antagonists, similar substituents improve A2A receptor binding affinity (IC₅₀ < 10 nM). Compare with analogs lacking this group (e.g., methoxy or hydrogen substituents) to isolate its contribution to activity .

Q. What methodologies resolve contradictions in synthetic yields across studies?

Discrepancies often arise from solvent polarity, catalyst loading, or reaction time. For example:

  • Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 24 hours) and improves yields by 15–20%.
  • Heterogeneous catalysis (e.g., Bleaching Earth Clay in PEG-400) enhances selectivity for the triazoloquinazoline core. Systematic optimization via Design of Experiments (DoE) is advised .

Q. How does the thiol group’s tautomerism affect reactivity?

The thiol (-SH) can tautomerize to a thione (=S), altering nucleophilicity. Use UV spectrometry (λmax 270–290 nm for thiol vs. 310–330 nm for thione) to monitor tautomeric equilibrium. Methylation with methyl iodide (CH₃I) stabilizes the thione form, enabling selective functionalization (e.g., alkylation or oxidation to sulfonyl derivatives) .

Q. What crystallographic features impact molecular reactivity?

X-ray diffraction of analogous compounds reveals:

  • A planar triazoloquinazoline core, facilitating π-stacking interactions.
  • Substituent dihedral angles (e.g., 59.3° for phenoxy groups) that sterically hinder or promote binding. Hydrogen-bonding networks (N–H···O) stabilize dimers, which may influence solubility or crystallization .

Q. How to design assays for evaluating adenosine receptor antagonism?

  • Binding assays : Use [³H]SCH58261 as a radioligand for A2A receptors. Measure IC₅₀ values via competitive displacement.
  • Functional assays : Test inhibition of cAMP production in HEK293 cells expressing human A2A receptors. Compare with reference antagonists (e.g., CGS15943) to benchmark potency .

Methodological Notes

  • Data Contradiction Analysis : When conflicting biological activity data arise, validate via orthogonal assays (e.g., SPR vs. cell-based cAMP).
  • Advanced Purification : For thiol-containing analogs, use argon-sparged solvents to prevent oxidation during column chromatography.

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